4-((4-((5-Chlorothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
Description
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Properties
IUPAC Name |
4-[[4-(5-chlorothiophen-2-yl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S3/c15-13-2-3-14(22-13)23(18,19)17-4-1-9-21-11-12(17)10-16-5-7-20-8-6-16/h2-3,12H,1,4-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWHOJRHZNAXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “4-((4-((5-Chlorothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine” is a synthetic derivative of thiophene. Thiophene derivatives are known to interact with a wide range of targets, including enzymes like kinases, ion channels, and receptors. .
Mode of Action
Based on the known activities of similar thiophene derivatives, it can be inferred that it might interact with its target to modulate its activity. This interaction could lead to changes in cellular processes, resulting in therapeutic effects.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, including inflammatory pathways, oxidative stress pathways, and cell signaling pathways.
Result of Action
Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects.
Biological Activity
The compound 4-((4-((5-Chlorothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and antiproliferative effects, supported by data tables and relevant case studies.
Molecular Structure
- IUPAC Name : 4-((4-((5-Chlorothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
- Molecular Formula : C16H22ClN3O2S
- Molecular Weight : 353.88 g/mol
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various sulfonamide derivatives against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated notable activity with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains.
Data Summary Table for Antimicrobial Activity
| Compound Name | MIC (μmol/L) | Target Bacteria |
|---|---|---|
| 4-((4-((5-Chlorothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine | 15.62 - 31.25 | MRSA |
Antiproliferative Effects
In vitro studies have shown that this compound exhibits antiproliferative activity against several cancer cell lines. The effectiveness was assessed using the GI50 metric, indicating the concentration required to inhibit cell growth by 50%. Related compounds in the same class demonstrated GI50 values as low as 38 nM, suggesting substantial potency against cancer cell proliferation.
Data Summary Table for Antiproliferative Activity
| Compound Name | GI50 (nM) | Cancer Cell Lines Tested |
|---|---|---|
| 4-((4-((5-Chlorothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine | 38 - 54 | Various |
The biological activity of this compound is believed to involve the inhibition of specific enzymes or pathways critical for bacterial growth and cancer cell proliferation. Sulfonamides typically act by inhibiting dihydropteroate synthase in bacterial folate synthesis, leading to bactericidal effects. In cancer cells, they may interfere with metabolic pathways essential for rapid cell division.
Case Studies
- Antimicrobial Efficacy Study : A detailed study evaluated the antimicrobial efficacy of various sulfonamide derivatives including this compound. Results indicated that it was particularly effective against MRSA strains, with an MIC significantly lower than many other tested compounds.
- Evaluation of Antiproliferative Activity : Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, with some derivatives exhibiting lower GI50 values than others, suggesting that structural modifications can enhance antiproliferative effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
